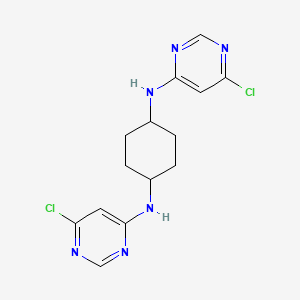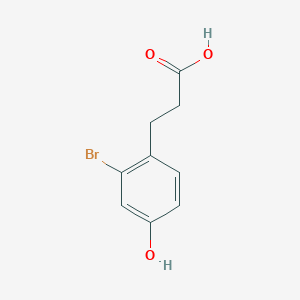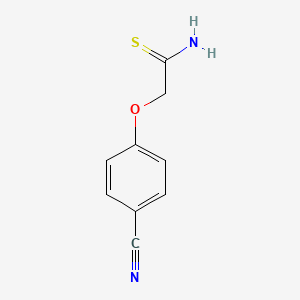![molecular formula C25H31IN2O5Si B12328164 Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)
Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The addition of the 5-iodo group and the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group modifies its chemical properties, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- typically involves multiple steps. The starting material is usually uridine, which undergoes deoxygenation at the 2’ position to form 2’-deoxyuridine. This intermediate is then protected at the 5’ position with a [(1,1-dimethylethyl)diphenylsilyl] group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The 5-iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Deprotection: The [(1,1-dimethylethyl)diphenylsilyl] group can be removed under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
Aplicaciones Científicas De Investigación
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- involves its incorporation into nucleic acids. The presence of the 5-iodo group can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The silyl protecting group can also influence the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Uridine, 2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-4’-C-ethynyl-2’,2’-difluoro-: This compound has additional modifications at the 3’ and 4’ positions, making it useful in different research contexts.
Uridine, 2’-amino-2’-deoxy-4’-C-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-5-methyl-3’,5’-bis-O-(phenylmethyl)-: This compound is used in antiviral research due to its ability to inhibit viral replication.
Uniqueness
The uniqueness of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- lies in its specific modifications, which confer unique chemical properties and biological activities. The 5-iodo group and the silyl protecting group make it particularly useful in nucleic acid research and pharmaceutical development .
Propiedades
Fórmula molecular |
C25H31IN2O5Si |
|---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C25H31IN2O5Si/c1-25(2,3)34(17-10-6-4-7-11-17,18-12-8-5-9-13-18)32-16-21-20(29)14-22(33-21)28-15-19(26)23(30)27-24(28)31/h4-13,19-22,29H,14-16H2,1-3H3,(H,27,30,31)/t19?,20-,21+,22+/m0/s1 |
Clave InChI |
LXUXWEIIYULGRT-XVQIHIMPSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)I)O |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)

![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)

![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)


